Cambridge id 6988397

Beschreibung

Cambridge ID 6988397 corresponds to the compound (3-Bromo-5-chlorophenyl)boronic acid (CAS No. 1046861-20-4), a synthetic boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . This compound is characterized by its high gastrointestinal absorption and blood-brain barrier permeability, making it a candidate for pharmaceutical and agrochemical research . Key physicochemical properties include:

- LogP (octanol-water partition coefficient): 2.15 (XLOGP3), indicating moderate lipophilicity.

- Solubility: 0.24 mg/mL in aqueous solutions, classified as "soluble" under standard conditions.

- Synthetic Accessibility Score: 2.07, reflecting moderate complexity in synthesis .

The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C .

Eigenschaften

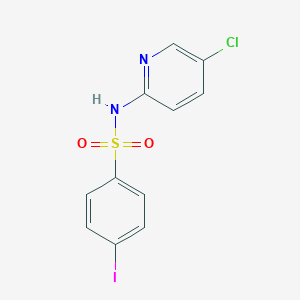

Molekularformel |

C11H8ClIN2O2S |

|---|---|

Molekulargewicht |

394.62 g/mol |

IUPAC-Name |

N-(5-chloropyridin-2-yl)-4-iodobenzenesulfonamide |

InChI |

InChI=1S/C11H8ClIN2O2S/c12-8-1-6-11(14-7-8)15-18(16,17)10-4-2-9(13)3-5-10/h1-7H,(H,14,15) |

InChI-Schlüssel |

FYKLHVUUYOZCKR-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=NC=C(C=C2)Cl)I |

Kanonische SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=NC=C(C=C2)Cl)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cambridge id 6988397 typically involves the reaction of 5-chloro-2-pyridine with 4-iodobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Cambridge id 6988397 undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the pyridine ring.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are used in coupling reactions, often in the presence of a base like potassium carbonate (K2CO3) in an organic solvent like toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Cambridge id 6988397 is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or receptors. Its ability to interact with biological molecules makes it a candidate for drug discovery and development.

Medicine

In medicine, Cambridge id 6988397 is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Wirkmechanismus

The mechanism of action of Cambridge id 6988397 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structural analogs of Cambridge ID 6988397, highlighting their molecular features, similarity scores, and key properties:

| Compound Name | CAS No. | Similarity Score | Molecular Formula | LogP | Solubility (mg/mL) | Synthetic Accessibility |

|---|---|---|---|---|---|---|

| (3-Bromo-5-chlorophenyl)boronic acid | 1046861-20-4 | 1.00 (Reference) | C₆H₅BBrClO₂ | 2.15 | 0.24 | 2.07 |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | 1267725-02-6 | 0.87 | C₆H₄BBrCl₂O₂ | 2.78 | 0.18 | 2.35 |

| (4-Bromo-2-chlorophenyl)boronic acid | 1072942-54-8 | 0.83 | C₆H₅BBrClO₂ | 2.10 | 0.31 | 1.98 |

| (5-Bromo-2-fluorophenyl)boronic acid | 1072944-76-9 | 0.71 | C₆H₅BBrFO₂ | 1.92 | 0.42 | 1.75 |

Key Findings:

Structural Modifications and LogP:

- Substitution patterns significantly influence lipophilicity. For example, replacing chlorine with fluorine in (5-Bromo-2-fluorophenyl)boronic acid reduces LogP from 2.15 to 1.92, enhancing aqueous solubility (0.42 mg/mL vs. 0.24 mg/mL in the reference compound) .

- The addition of a second chlorine atom in (6-Bromo-2,3-dichlorophenyl)boronic acid increases LogP to 2.78, reducing solubility but improving membrane permeability .

Synthetic Complexity:

- Halogen position impacts synthetic difficulty. Para-substituted analogs (e.g., 4-Bromo-2-chlorophenyl) require fewer purification steps (accessibility score: 1.98) compared to ortho/di-substituted variants (e.g., 6-Bromo-2,3-dichlorophenyl; score: 2.35) .

Spectroscopic Differentiation:

- Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for distinguishing isomers. For instance, the bromine isotopic pattern in MS and aryl proton splitting in ¹H NMR differentiate (3-Bromo-5-chlorophenyl)boronic acid from its 4-Bromo-2-chloro analog .

Analytical and Pharmacological Considerations

- Analytical Challenges: Compounds with similarity scores >0.7 (e.g., 0.87 for 1267725-02-6) necessitate complementary techniques like high-resolution MS or X-ray crystallography for unambiguous identification .

- Bioactivity Trends: Higher LogP correlates with improved BBB permeability but may increase off-target binding risks.

Q & A

Q. What methodologies validate the cross-cultural applicability of findings from Cambridge ID 6988397 studies?

- Methodological Answer : Conduct differential item functioning (DIF) analysis to detect cultural biases in assessment tools. Replicate studies in diverse geographic regions and compare effect sizes using meta-analytic techniques .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.